molecular formula C7H14OSi B1225485 4-Trimethylsilyl-3-butyn-2-ol CAS No. 6999-19-5

4-Trimethylsilyl-3-butyn-2-ol

Cat. No. B1225485
CAS RN: 6999-19-5
M. Wt: 142.27 g/mol
InChI Key: HJJSDJHRTMFJLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Trimethylsilyl-3-butyn-2-ol has been explored through various methods, including lipase-mediated resolution and asymmetric reduction processes. Marshall et al. (2001) developed an improved procedure for its resolution, leveraging the mesylate derivatives for enantio-, regio-, and diastereoselective additions to aldehydes (Marshall, Chobanian, & Yanik, 2001). Moreover, Zhang et al. (2008) and Xiao et al. (2009) have demonstrated efficient synthesis routes via asymmetric reduction, achieving high yields and product enantiomeric excess, highlighting the critical role of reaction conditions such as buffer pH and temperature in the synthesis process (Zhang, Lou, Zong, & Wu, 2008); (Xiao, Zong, & Lou, 2009).

Molecular Structure Analysis

The molecular structure of 4-TMS-3-butyn-2-ol has been characterized by various analytical techniques. The compound typically presents as a colorless to light yellow liquid, with high solubility in standard organic solvents and partial solubility in water. Its structure is defined by the presence of the trimethylsilyl group, contributing to its reactivity and solubility characteristics (Chobanian & Yanik, 2010).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including lipase-mediated resolutions, reductions, and cycloadditions. Its chemical properties make it a versatile reagent for synthesizing homopropargylic alcohol adducts and enantiopure alcohols. The compound's reactivity with aldehydes, its role in asymmetric synthesis, and its ability to undergo cycloaddition reactions underscore its utility in organic synthesis (Marshall et al., 2001); (Zubaș et al., 2023).

Physical Properties Analysis

The physical properties of 4-TMS-3-butyn-2-ol, including its boiling point, solubility, and form, are crucial for its handling and application in laboratory and industrial settings. It is highly soluble in organic solvents and partially soluble in water, with a boiling point of 83–85 °C at 13 mmHg, making it suitable for various chemical processes (Chobanian & Yanik, 2010).

Chemical Properties Analysis

The chemical properties of 4-TMS-3-butyn-2-ol, such as its reactivity in stereoselective syntheses and its ability to serve as a precursor for various chemical transformations, are fundamental to its applications in organic chemistry. The compound's versatility is demonstrated through its use in producing highly stereoselective chiral reagents and its role in efficient synthesis routes for enantiopure compounds (Marshall et al., 2001); (Zhang et al., 2008).

Scientific Research Applications

Synthesis and Chemical Properties

4-Trimethylsilyl-3-butyn-2-ol (TMS-3-butyn-2-ol) has various applications in synthetic organic chemistry. An economical synthesis method was developed using Bronsted and Lewis acid-promoted intramolecular cyclizations, which is significant for preparing polyepoxide-alkene cyclizations and exocyclic allenes (Wein, Tong, & McDonald, 2012). This compound is crucial in synthesizing biologically and structurally interesting compounds, including pharmaceuticals. A study utilized a light-controlled asymmetric hydrogenation by photosynthetic bacteria to produce enantiopure TMS-3-butyn-2-ol, optimizing factors like substrate concentration and temperature (Rui-hu, Xu, Shao, & Wang, 2013).

Application in Cycloaddition Reactions

TMS-3-butyn-2-ol has been identified as an effective dipolarophile in cycloaddition reactions. For example, its use in [3+2] cycloaddition reaction with cycloimmonium salts resulted in the synthesis of functionalized indolizines, potentially with cytostatic activity (Zubas, Ghinet, Shova, & Bîcu, 2023).

Spectroscopic Analysis and NLO Properties

A study on 4-(4-n-hexyloxyphenyl)-2-methyl-3-butyn-2-ol (4HP2M3B), a compound incorporating TMS-3-butyn-2-ol, focused on its synthesis and spectroscopic analysis. This research is relevant for its potential application in nonlinear optical (NLO) properties and quantum mechanical calculations (Praveenkumar, Subala, Anand, & Raman, 2021).

Biocatalysis and Ionic Liquids

TMS-3-butyn-2-ol's role in biocatalysis was explored through the anti-Prelog asymmetric reduction of ketones using Acetobacter sp. CCTCC M209061 in the presence of ionic liquids. This study provided insights into improving reaction efficiency and selectivity in biocatalytic processes (Xiao, Du, Lou, Wu, & Zong, 2012).

Polymer Analysis

In polymer science, TMS-3-butyn-2-ol is used for polymer analysis. A study utilized degenerative chain transfer agents marked with TMS groups for universal polymer analysis by conventional 1H NMR spectroscopy. This method is significant for determining the molar masses of polymers and the content of end groups (Päch, Zehm, Lange, Dambowsky, Weiss, & Laschewsky, 2010).

Pharmaceutical Synthesis

TMS-3-butyn-2-ol is used in pharmaceutical synthesis, as demonstrated by its role in the total synthesis of Entecavir, a medication used for the treatment of hepatitis B virus (Velasco, Ariza, Badía, Bartra, Berenguer, Farrás, Gallardo, García, & Gasanz, 2013).

Mechanism of Action

Target of Action

The primary target of 4-Trimethylsilyl-3-butyn-2-ol (TMSBL) is the enzyme system present in certain strains of bacteria, such as Acetobacter sp. CCTCC M209061 . This strain has been shown to catalyze the asymmetric reduction of 4-trimethylsilyl-3-butyn-2-one to ®-4-trimethylsilyl-3-butyn-2-ol .

Mode of Action

TMSBL interacts with its target through a process known as asymmetric reduction. This process involves the conversion of a ketone (4-trimethylsilyl-3-butyn-2-one) to an alcohol (TMSBL) in the presence of a biocatalyst . The biocatalytic reduction is facilitated by the enzyme system present in the Acetobacter sp. CCTCC M209061 strain .

Biochemical Pathways

The biochemical pathway involved in the action of TMSBL is the asymmetric reduction of ketones. This pathway is crucial in the synthesis of various chemicals, including allenyl-bdan, allenes, naphthopyrans, unsaturated enones, ynones, cyclic carbonates, vinyl bicyclic ketals, and ketones . The enantiopure ®-3-butyn-2-ol or its derivative, which is a product of this pathway, is a key chiral synthon for the synthesis of many biologically and structurally interesting compounds .

Pharmacokinetics

For instance, the optimal volume ratio of buffer to C4MIm·PF6, buffer pH, substrate concentration, and incubation temperature were found to be 4:1, 5.0, 60 mmol/L, and 30 °C, respectively .

Result of Action

The result of TMSBL’s action is the production of enantiopure ®-4-(trimethylsilyl)-3-butyn-2-ol. Under optimal conditions, the initial reaction rate, maximum substrate conversion, and product e.e. were 9.4 µmol/h, 93%, and >99% . This high level of enantiomeric excess indicates the effectiveness of the biocatalytic reduction process .

Action Environment

The action, efficacy, and stability of TMSBL are influenced by various environmental factors. For instance, the use of an aqueous/ionic liquid biphasic system, specifically C4MIm·PF6, has been shown to exhibit the best biocompatibility with the cells, leading to the fastest initial reaction rate and the highest substrate conversion . Moreover, the cells retained over 80% of their original activity in the C4MIm·PF6 based biphasic system after being repeated for 8 batches (50 h per batch), indicating the system’s potential for enhancing the stability and reusability of the biocatalyst .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, kept away from heat/sparks/open flames/hot surfaces, and handled with protective gloves/protective clothing/eye protection/face protection .

Future Directions

4-Trimethylsilyl-3-butyn-2-one has been used to investigate its asymmetric bioreduction to (S)-4-(trimethylsilyl)-3-butyn-2-ol by employing biocompatible water-immiscible ionic liquids (ILs) . This suggests potential future directions in the field of asymmetric synthesis .

properties

IUPAC Name

4-trimethylsilylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OSi/c1-7(8)5-6-9(2,3)4/h7-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJSDJHRTMFJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C[Si](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00990235
Record name 4-(Trimethylsilyl)but-3-yn-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6999-19-5
Record name 4-(Trimethylsilyl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00990235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trimethylsilyl)-3-butyn-2-ol
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Synthesis routes and methods I

Procedure details

A solution of 107.1 parts by weight of 3-butyne-2-ol (I) in 1000 parts by volume of dry ethyl ether is chilled to -50° C. (internal temperature) and 1390 parts by volume of 2.17 M n-butyl lithium in hexane is added over a 2 hour period. The internal temperature is allowed to reach 10° C. during the latter part of the addition to facilitate stirring. The mixture is then cooled again to -30° C. (internal) and 400 parts by volume of chlorotrimethylsilane in 200 parts by volume of ethyl ether is added over a 15 minute period. The mixture is allowed to warm slowly to room temperature overnight. After a brief period of reflux the mixture is again cooled to 25° C. and 100 parts by volume of water is added causing the internal temperature to rise to 37° C. After stirring for 1 hour, more water is added. The organic layer is separated and washed with 5% aqueous hydrochloric acid and water. The solution is dried over sodium sulfate, then concentrated to approximately 400 parts by volume. After adding 500 parts per volume of methanol and 200 parts per volume of 5% hydrochloric acid the solution is stirred at room temperature for one hour then diluted with 1000 parts per volume of water and extracted with ether. The ether extract is washed with water, dried over sodium sulfate and concentrated to afford 4-(trimethylsilyl)-3-butyn-2-ol (II) which distills at 49°-50° C./0.25 mm and has the following structural formula ##STR8##
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Synthesis routes and methods II

Procedure details

To a solution of ii (10.0 g, 0.14 mol) in ether (200 mL) was added ethylmagnesium bromide (105 mL, 3 M in THF, 0.32 mol) dropwise at 0° C. The resulting solution was refluxed for 1.5 h. After the reaction solution was cooled to 0° C., trimethylsilyl chloride (40 mL, 0.32 mol) was added. The solution was warmed to room temperature and stirred overnight. Hydrochloric acid (100 mL, 10%) was added at 0° C. After 20 min, the two layers were separated. The aqueous layer was extracted with ether (2×50 mL). The combined organic solutions were dried over anhydrous magnesium sulfate, filtered and concentrated. Distillation of the residue gave 19.9 g (98%) ii-a as a colorless liquid: bp 80.5°-83.5° C. /17.5 mm Hg; IR (neat) 3337, 2175, 1452, 1251, 1119, 1048, and 946 cm-1 ; 1NMR (CDCl3, 300 MHz) δ4.42 (q, J=6.6 Hz, 1H, CHOH), 3.12 (br s, 1H, OH), 1,16 (d, J=6.6 Hz, 3H, CHCH3), and 0.08 (s, 9H, SiCH3); 13C NMR (CDCl3, 75.5 MHz) δ108.12, 88.19, 58.61, 24. 05, and 0.01.
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Synthesis routes and methods III

Procedure details

Referring to Flowchart II, 3-butyn-2-ol (formula 21) is treated in step H with sodium hydride in ether at -20° C. and then with 2.0 n-butyllithium in hexane, followed by chlorotrimethylsilane, to produce (+)-4-trimethylsilyl-3-butyn-2-ol (formula 22), which is then reacted in step I with lithium aluminum hydride in ether at reflux for several hours, basified and distilled, to produce (±)-trans-4-(trimethylsilyl)-3-buten-2-ol (formula 23). The reaction in step J of (23) in ether with a mixture of sodium dichromate hydrate and sulfuric acid at <5° C. or below produces trans-4-(trimethylsilyl)-3-buten-2-one (formula 24), which upon distillation with selected solvents gives trans-4-(trimethylsilyl)-2-acetoxy-1,3-butadiene (formula 25).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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